2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide
Description
The compound “2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide” is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with an ethylimino group at position 2, an ethyl group at position 3, and an acetamide moiety at position 5 bearing a 1-phenylethyl substituent. The (2E)-configuration of the imine group ensures specific stereoelectronic properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-18-17-20(5-2)16(22)14(23-17)11-15(21)19-12(3)13-9-7-6-8-10-13/h6-10,12,14H,4-5,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSMDYHRNCZFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC(C)C2=CC=CC=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl isothiocyanate with an appropriate amine to form a thiosemicarbazide intermediate. This intermediate is then cyclized using ethyl bromoacetate in the presence of a base such as sodium acetate to yield the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield, purity, and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Substitution patterns significantly impact yields. For example, electron-withdrawing groups (e.g., 4-Cl-benzylidene in ) correlate with higher yields (~90%) compared to hydrazine derivatives (~47%) .
- Melting Points : Bulky or polar substituents (e.g., hydroxypyranyl in ) increase melting points (240°C) due to enhanced intermolecular forces .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) and imine (C=N) stretches are expected near 1645–1699 cm⁻¹, consistent with analogs .
- NMR : The 1-phenylethyl group would produce distinct aromatic protons (δ 7.2–7.5 ppm) and a chiral center splitting pattern, as seen in N-(1-phenylethyl) analogs .
- pKa and Solubility : Brominated analogs (e.g., ) exhibit higher pKa (~12.92) due to electron-withdrawing effects, suggesting the target compound may have moderate solubility in polar aprotic solvents .
Biological Activity
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide is a derivative of thiazolidinone, a class of compounds known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the ethylimino and phenylethyl substituents enhances its potential biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazolidinone derivatives. For instance, research has shown that related compounds exhibit significant antifungal activity against various strains of phytopathogenic fungi.
Case Study: Antifungal Efficacy
A study evaluated the fungicidal activity of several thiazolidinone derivatives against eight strains of fungi. The compound 4e , which shares structural similarities with our target compound, demonstrated an effective concentration (EC50) of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam . This suggests that our compound may also possess similar antifungal properties.
Antimicrobial Activity
Thiazolidinones have been reported to exhibit broad-spectrum antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
In a comparative study, various thiazolidinone derivatives were tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazolidinone structure significantly enhance antibacterial efficacy .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of thiazolidinone derivatives have been investigated in several cancer cell lines. The mechanism typically involves apoptosis induction and cell cycle arrest.
Cytotoxicity Data
A recent investigation into the cytotoxic properties of thiazolidinone derivatives revealed that compounds with similar structures to our target demonstrated IC50 values in the micromolar range across different cancer cell lines . This indicates potential for further development as anticancer agents.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide?
- Methodology : Multi-step synthesis involving condensation reactions, temperature control (e.g., room temperature for intermediate steps), and solvent selection (e.g., dimethylformamide (DMF) for solubility and reactivity). Catalysts such as potassium carbonate (K₂CO₃) are critical for enhancing reaction rates .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or similar solvent systems ensures reaction progress tracking .
- Purification : Recrystallization using ethanol or DMF/acetic acid mixtures improves purity .
Q. How can researchers verify the structural integrity of intermediates and the final compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirms substituent positions and stereochemistry (e.g., ethylimino group orientation) .
- HPLC : Assesses purity (>95% threshold recommended) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., (2E) configuration) .
Q. What are common pitfalls in handling thiazolidinone-based intermediates?
- Stability : Thiazolidinone rings are sensitive to oxidation; inert atmospheres (N₂/Ar) are advised during synthesis .
- Byproduct Formation : Use of excess chloroacetyl chloride may lead to undesired substitutions; stoichiometric ratios must be tightly controlled .
Advanced Research Questions
Q. How can computational methods enhance reaction design for this compound?
- Approach : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., solvent polarity, catalyst choice) .
- Case Study : Adjusting solvent from toluene/water to pure DMF increased yield by 15% in analogous thiazolidinone syntheses .
Q. How should researchers address contradictory biological activity data in preclinical studies?
- Hypothesis Testing :
- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control batches of the compound .
- Metabolic Stability : Evaluate hepatic microsomal stability to rule out rapid degradation masking efficacy .
- Example : A structurally similar compound showed hypoglycemic activity in mice but toxicity in vitro due to metabolite formation; LC-MS profiling resolved the discrepancy .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Measures real-time interactions with targets like PPAR-γ .
- Molecular Docking : Identifies potential binding pockets in enzymes (e.g., cyclooxygenase-2) .
- Functional Assays :
- Enzyme Inhibition Kinetics : Determine IC₅₀ values using fluorogenic substrates .
Methodological Notes
- Contradiction Resolution : When biological data conflicts, cross-validate using orthogonal assays (e.g., SPR + enzymatic activity) and batch analysis via HPLC-MS .
- Stereochemical Control : Chiral HPLC or circular dichroism (CD) spectroscopy ensures (2E) configuration is maintained during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
